molecular formula C10H19O5P B12867182 Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate

Cat. No.: B12867182
M. Wt: 250.23 g/mol
InChI Key: XNSASXFQYQSLRP-NXEZZACHSA-N
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Description

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is a chemical compound with the molecular formula C10H19O5P. It is known for its unique structure, which includes an oxirane ring and a phosphonate group. This compound is used in various scientific research applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets through its reactive oxirane ring and phosphonate group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
  • Dimethyl trans-(3-Acetyl-2-oxiranyl)phosphonate
  • Diphenyl trans-(3-Acetyl-2-oxiranyl)phosphonate

Uniqueness

Diisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate is unique due to its specific isopropyl groups, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it particularly useful in certain chemical reactions and applications where these properties are advantageous .

Properties

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

1-[(2R,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone

InChI

InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10-/m1/s1

InChI Key

XNSASXFQYQSLRP-NXEZZACHSA-N

Isomeric SMILES

CC(C)OP(=O)([C@@H]1[C@H](O1)C(=O)C)OC(C)C

Canonical SMILES

CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C

Origin of Product

United States

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